Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate
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Overview
Description
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate is a specialized chemical compound notable for its role in organophosphorus chemistry and its utility in various industrial and research applications. This substance features a phosphonium cation with two tert-butyl groups and a cyclohexyl group, paired with a tetrafluoroborate anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butyl(cyclohexyl)phosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate involves its role as a ligand or catalyst in chemical reactions. The phosphonium cation interacts with various molecular targets, facilitating reactions through coordination with transition metals and other reactive species. The tetrafluoroborate anion provides stability and enhances the compound’s solubility in different solvents .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a methyl group instead of a cyclohexyl group.
Di-tert-butyl(phenyl)phosphonium tetrafluoroborate: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate is unique due to the presence of the cyclohexyl group, which provides enhanced stability and solubility compared to its analogs. The tert-butyl groups offer steric protection, making the compound highly stable and suitable for various applications .
Properties
Molecular Formula |
C14H30BF4P |
---|---|
Molecular Weight |
316.17 g/mol |
IUPAC Name |
ditert-butyl(cyclohexyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C14H29P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h12H,7-11H2,1-6H3;/q;-1/p+1 |
InChI Key |
OWXBFXGXFMZBJV-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C(C)(C)C |
Origin of Product |
United States |
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